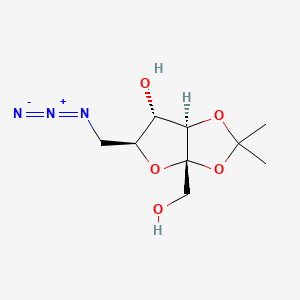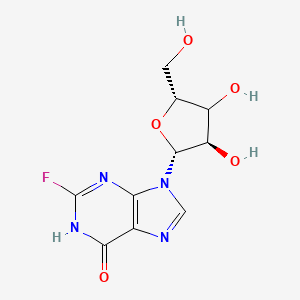![molecular formula C₂₀H₂₄N₂O₃ B1140781 (R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol CAS No. 109906-48-1](/img/structure/B1140781.png)
(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like this one often involves multi-step reactions, including cyclization and functional group transformations. For instance, Yousef et al. (2023) detailed a synthesis approach through ion-pair reactions utilizing sodium tetraphenyl borate and quinine, a method that falls under green chemistry due to its use of deionized water and room temperature conditions, highlighting an environmentally friendly synthesis route (Yousef et al., 2023).
Molecular Structure Analysis
The molecular structure of this compound, as characterized by various physicochemical methods, includes key features such as the boron (B−) and nitrogen (N+) in piperidine, which facilitates ionic interactions critical for the compound's stability. The modest energy gap between the HOMO and LUMO levels indicates a stable compound, further supported by the detected UV/visible absorption bands, suggesting a charge transfer between host and guest molecules in the complex (Yousef et al., 2023).
Chemical Reactions and Properties
The compound exhibits notable reactivity and properties, as illustrated by its synthesis route, which involves ion-pair reactions that are essential for understanding bioactive molecule-receptor interactions. This reactivity is a cornerstone for exploring the compound's chemical behaviors and designing novel reactions or applications based on its unique structural attributes (Yousef et al., 2023).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, play a significant role in the compound's application and handling. While specific studies on this compound's physical properties are scarce, the methodologies used for its characterization, including spectroscopy and crystallography, provide a foundation for understanding its physical behavior and stability under various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are crucial for developing applications. The compound's interaction with sodium tetraphenyl borate, forming a stable ion-pair complex, showcases its unique chemical properties and potential for further exploration in synthetic chemistry and material science (Yousef et al., 2023).
Applications De Recherche Scientifique
Novel Synthesis Methods
The compound has been utilized in the innovative synthesis of chemical structures. For instance, Kumar and Perumal (2007) reported its use in a novel one-pot oxidative cyclization process for synthesizing 4-methoxyquinolines and flavones, demonstrating an efficient and cost-effective method for producing these compounds under mild conditions (Kalv I. Hemanth Kumar & P. Perumal, 2007).
Characterization and Theoretical Studies
Adejoro and Oyeneyin (2013) synthesized and characterized a novel zinc (II) complex containing the compound, which was then analyzed using various computational methods. This study highlights the compound's role in forming complex structures and contributing to understanding their geometrical and thermodynamic properties (I. Adejoro & O. Oyeneyin, 2013).
Crystal Structure Analysis
The compound has been important in the study of crystal structures. Ryttersgaard and Larsen (1998) utilized it in the analysis of quininium hydrogen tartrate hemihydrate, revealing unique ion pair conformations and advancing knowledge in crystallography (C. Ryttersgaard & S. Larsen, 1998).
Asymmetric Synthesis and Catalysis
The compound has played a role in asymmetric synthesis and catalysis. Luo et al. (2008) used it in carbohydrate-templated asymmetric Diels-Alder reactions, contributing to the development of methodologies for synthesizing chiral bicyclo[2.2.2]oct-5-en-2-ones (Shun-Yuan Luo et al., 2008).
Studies on Solvatochromism
Tada et al. (2003) researched the thermo-solvatochromism of zwitterionic probes in aqueous alcohols, utilizing the compound to understand the effects of temperature and solvent interactions on solvatochromic behavior (Erika B. Tada, Priscilla L. Silva, & O. A. Seoud, 2003).
Propriétés
IUPAC Name |
(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20+,22?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDIZKMXQMCCAA-RMWGNABNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CC[N+]3(C[C@@H]4C=C)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)


![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)
![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)




![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)
